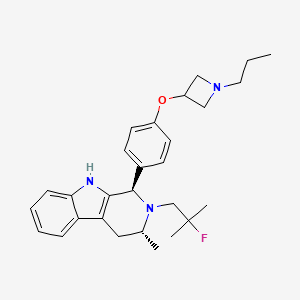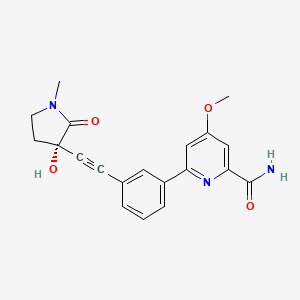![molecular formula C25H33NO7 B10861043 [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WBC100, also known as 14-D-Valine-TPL, is a potent, selective, and orally active molecule glue degrader that targets the c-Myc protein. It is primarily used in research focused on c-Myc overexpressing tumors. The compound selectively degrades c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway, leading to the apoptosis of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WBC100 involves multiple steps, including the incorporation of 14-D-Valine into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .
Industrial Production Methods: Industrial production of WBC100 is carried out under stringent conditions to ensure consistency and quality. The compound is produced in solid form and can be reconstituted in dimethyl sulfoxide (DMSO) for research purposes. The production process involves rigorous quality control measures to maintain the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: WBC100 primarily undergoes degradation reactions targeting the c-Myc protein. It does not significantly impact other proteins such as XPB, Rpb1, and STAT3 .
Common Reagents and Conditions: The degradation of c-Myc by WBC100 is facilitated by the ubiquitin E3 ligase CHIP and the 26S proteasome pathway. The compound is effective at nanomolar concentrations, with IC50 values of 61, 17, and 16 nanomolar for c-Myc overexpressing cancer cells .
Major Products Formed: The major product formed from the reaction of WBC100 with c-Myc is the degraded c-Myc protein, which leads to the apoptosis of cancer cells .
Scientific Research Applications
WBC100 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the mechanisms of c-Myc degradation and its effects on cancer cells. The compound has shown efficacy in regressing multiple lethal c-Myc overexpressing tumors, including acute myeloid leukemia, pancreatic cancer, and gastric cancer . Additionally, WBC100 is being evaluated in clinical trials for its potential use in treating advanced solid tumors .
Mechanism of Action
WBC100 exerts its effects by selectively degrading the c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway. The compound binds to the nuclear localization signal regions of c-Myc, leading to its degradation and subsequent apoptosis of cancer cells . This mechanism is distinct from other c-Myc inhibitors, making WBC100 a unique and valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds:
- COTI-2: A mutant p53 reactivator drug that also degrades c-Myc protein in breast cancer cells .
- TAK-931: An oral CDC7-selective inhibitor with antitumor activity .
- WZ-2-033: A new STAT3 inhibitor that effectively kills cancer cells overexpressing c-Myc .
Uniqueness of WBC100: WBC100 is unique in its selective degradation of c-Myc protein through the ubiquitin E3 ligase CHIP mediated 26S proteasome pathway. Unlike other compounds, WBC100 specifically targets the nuclear localization signal regions of c-Myc, leading to its effective degradation and apoptosis of cancer cells. This specificity and potency make WBC100 a valuable compound in cancer research .
Properties
Molecular Formula |
C25H33NO7 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C25H33NO7/c1-10(2)16(26)20(28)30-21-23(11(3)4)17(32-23)18-25(33-18)22(5)7-6-12-13(9-29-19(12)27)14(22)8-15-24(21,25)31-15/h10-11,14-18,21H,6-9,26H2,1-5H3/t14-,15-,16+,17-,18-,21+,22-,23-,24+,25+/m0/s1 |
InChI Key |
OWLJDBBFRJXPGM-VBIGTWTASA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5)N |
Canonical SMILES |
CC(C)C(C(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)


![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)
![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![potassium;5-[[4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione](/img/structure/B10861049.png)


